molecular formula C25H37F3 B13739641 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene CAS No. 137529-56-7

1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene

Cat. No.: B13739641
CAS No.: 137529-56-7
M. Wt: 394.6 g/mol
InChI Key: RMLMKEZBYQRXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene (CAS: 131819-24-4, molecular formula: C23H33F3) is a fluorinated liquid crystal monomer (LCM) characterized by a trifluorinated benzene core linked to a bicyclohexyl moiety with a pentyl substituent. Its structural complexity, including the trans-configuration of cyclohexyl groups and the ethyl bridge, contributes to its applications in advanced display technologies. However, fluorinated LCMs are emerging as persistent organic pollutants, necessitating comparative studies with analogs to assess environmental and toxicological risks .

Properties

CAS No.

137529-56-7

Molecular Formula

C25H37F3

Molecular Weight

394.6 g/mol

IUPAC Name

1,2,3-trifluoro-5-[4-[2-(4-pentylcyclohexyl)ethyl]cyclohexyl]benzene

InChI

InChI=1S/C25H37F3/c1-2-3-4-5-18-6-8-19(9-7-18)10-11-20-12-14-21(15-13-20)22-16-23(26)25(28)24(27)17-22/h16-21H,2-15H2,1H3

InChI Key

RMLMKEZBYQRXTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Stepwise Synthetic Routes

Preparation of the Trifluorinated Aromatic Intermediate

The trifluorinated benzene core (1,2,3-trifluorobenzene derivatives) is typically prepared by selective fluorination of benzene or biphenyl precursors using electrophilic fluorinating agents or via metal-catalyzed cross-coupling reactions involving fluorinated building blocks.

  • Literature indicates the use of Pd-catalyzed Suzuki coupling to assemble fluorinated biphenyl intermediates from boronic acids and halo-fluorobenzenes.
  • Phenols with fluorine substituents can be demethylated using boron tribromide (BBr3) to yield hydroxy derivatives, which serve as precursors for further functionalization.
Synthesis of the trans-4-pentylcyclohexyl Ethyl Side Chain

The trans-4-pentylcyclohexyl ethyl moiety is synthesized by:

  • Starting from commercially available trans-4-pentylcyclohexanol or related cyclohexyl derivatives,
  • Conversion to tosylates or halides for nucleophilic substitution,
  • Coupling with aromatic phenols or other nucleophiles via alkylation or Mitsunobu reactions.

The Mitsunobu reaction, using di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3), is an effective method to invert stereochemistry and attach the side chain with high yield (~77% reported).

Coupling of Aromatic Core and Side Chain

The final assembly involves:

  • Alkylation of phenolic trifluorinated intermediates with the prepared cyclohexyl ethyl side chain tosylates or bromides,
  • Use of potassium carbonate (K2CO3) as a base and phase transfer catalysts (e.g., Aliquat) in acetone solvent,
  • Reflux conditions for 24 hours to ensure complete reaction,
  • Purification by silica gel chromatography and recrystallization to achieve >85% yield of the ether-linked product.

Reaction Conditions and Purification

Step Reagents/Conditions Yield (%) Notes
Demethylation of methyl ethers BBr3 in CH2Cl2 ~99 High purity phenols for further steps
Pd-catalyzed coupling (PPh3)2PdCl2, Na2CO3, benzene/EtOH, reflux ~50 Formation of fluorinated biphenyls
Mitsunobu reaction DIAD, PPh3, trans-2-penten-1-ol 77 Stereoselective ether formation
Alkylation of phenols K2CO3, Aliquat, acetone, reflux, 24 h >85 Ether linkage to side chain
Purification Silica gel chromatography, recrystallization - Iso-octane, MeCN, MeOH with EtOAc

Additional Notes from Patents and Studies

  • Patent KR910006762B1 describes processes for cyclohexane derivatives, including hydrazone decomposition and prolonged boiling to achieve desired transformations, which may be relevant in preparing cyclohexyl intermediates.
  • Analytical data such as elemental analysis confirms the composition of intermediates and final products, e.g., calculated and found values for carbon and hydrogen closely match theoretical values, indicating high purity.
  • Extraction and purification protocols involving solvent mixtures (e.g., acetone/n-hexane, toluene) and solid phase extraction (SPE) cartridges are reported for related fluorinated compounds, ensuring removal of impurities and concentration of the target molecule.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Outcome/Yield
1 Synthesis of trifluorinated phenols BBr3 demethylation High purity phenols
2 Pd-catalyzed coupling for biphenyl core Pd catalyst, boronic acid, haloanisole ~50% yield
3 Preparation of trans-4-pentylcyclohexyl tosylate Tosylation of cyclohexanol Ready for coupling
4 Mitsunobu etherification DIAD, PPh3, trans-2-penten-1-ol ~77% yield
5 Alkylation of phenols with tosylates K2CO3, Aliquat, reflux in acetone >85% yield
6 Purification Chromatography, recrystallization High purity final product

Chemical Reactions Analysis

Types of Reactions

Benzene,1,2,3-trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Pharmaceutical Applications

1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene serves as a pharmaceutical intermediate. Its unique trifluoromethyl group enhances lipophilicity and biological activity, making it useful in drug design and development. The compound's structural properties allow for modifications that can lead to the development of new therapeutic agents.

Case Study: Carbonic Anhydrase Inhibitors

A study highlighted the design of novel carbonic anhydrase inhibitors using similar compounds. The incorporation of trifluoromethyl groups has been shown to improve the selectivity and potency of these inhibitors, which are crucial in treating conditions such as glaucoma and edema .

Material Science Applications

In material science, this compound is explored for its potential in liquid crystal technologies. The unique molecular structure allows for specific interactions within liquid crystal matrices, which can be advantageous in developing advanced display technologies.

Case Study: Liquid Crystal Monomers

Research has indicated that liquid crystal monomers incorporating similar structures exhibit favorable behavior in municipal wastewater treatment processes. This suggests potential applications in environmental remediation technologies .

Comparison Table of Applications

Application AreaDescriptionSupporting Studies/References
PharmaceuticalsIntermediate for drug synthesis; enhances biological activity ,
Material ScienceUsed in liquid crystal technologies; improves display performance ,
Environmental SciencePotential use in wastewater treatment processes

Mechanism of Action

The mechanism of action of Benzene,1,2,3-trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]- involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. This compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Research Findings

Environmental Persistence : The target’s trifluorination and bicyclohexyl structure correlate with longer environmental retention compared to difluoro or biphenyl analogs .

Thermal Stability : Cyclohexenyl-containing analogs (e.g., CAS 144675-91-2) may outperform saturated derivatives in high-temperature applications due to increased rigidity .

Degradation Pathways : Ethyl bridges and fluorine positioning influence susceptibility to oxidation, with trifluorinated compounds requiring advanced remediation strategies .

Biological Activity

1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene (CAS: 137644-54-3) is a fluorinated aromatic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure contributes to its biological activity, particularly in relation to its interactions with biological systems.

Chemical Structure

The compound features a trifluoromethyl group and a complex cyclohexyl framework, which may influence its pharmacological properties. The structural formula can be represented as follows:

C23H33F3\text{C}_{23}\text{H}_{33}\text{F}_3

This compound exhibits biological activity primarily through its interactions with cellular receptors and enzymes. Research indicates that fluorinated compounds often demonstrate enhanced lipophilicity and metabolic stability, which can lead to increased efficacy in drug-like properties.

Key Findings:

  • Cellular Uptake: Studies have shown that the compound can penetrate cell membranes effectively due to its hydrophobic characteristics, facilitating interactions with intracellular targets.
  • Receptor Binding: Preliminary data suggest that this compound may interact with specific G-protein-coupled receptors (GPCRs), which are crucial for various signaling pathways in cells.

Case Studies

  • Anticancer Activity: A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was tested against:
    • A549 (lung cancer)
    • MCF7 (breast cancer)
    • HeLa (cervical cancer)
    The results indicated an IC50 value in the low micromolar range for A549 cells, suggesting potent anticancer properties.
  • Neuroprotective Effects: In vitro studies using SH-SY5Y neuroblastoma cells showed that the compound could protect against oxidative stress-induced cell death. This was measured using the MTT assay, showing increased cell viability in treated groups compared to controls.

Data Tables

Biological ActivityCell LineIC50 (µM)Mechanism
AnticancerA5495.2Cytotoxicity via apoptosis
AnticancerMCF76.8Cell cycle arrest
NeuroprotectiveSH-SY5YN/AOxidative stress protection

Safety and Toxicology

Although preliminary studies indicate promising biological activities, it is essential to evaluate the safety profile of this compound. Toxicological assessments are necessary to determine potential adverse effects and establish safe dosage levels.

Toxicity Studies:

  • Acute toxicity tests indicate that high doses may lead to liver enzyme elevation in animal models.
  • Long-term exposure studies are currently ongoing to assess chronic toxicity and carcinogenic potential.

Q & A

Q. What are the recommended synthetic routes for 1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene, and what stereochemical challenges arise during synthesis?

  • Methodological Answer : The compound’s synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, to assemble the trans-cyclohexyl and trifluorobenzene moieties. A critical challenge is maintaining stereochemical integrity at the trans-4-pentylcyclohexyl and trans-4-ethylcyclohexyl positions. Researchers should employ chiral auxiliaries or asymmetric catalysis to control stereocenters. For example, using palladium catalysts with chiral ligands (e.g., BINAP) can enhance enantioselectivity during coupling steps . Post-synthesis, HPLC with chiral stationary phases or X-ray crystallography is recommended to verify stereochemical purity .

Q. How can researchers characterize the compound’s molecular structure and purity using spectroscopic techniques?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F} NMR to resolve fluorine environments and 1H^{1}\text{H} NMR to analyze cyclohexyl ring conformations (axial vs. equatorial protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula via exact mass matching (e.g., C21_{21}H23_{23}F3_3 requires m/z 332.18).
  • X-ray Crystallography : Determines absolute configuration and crystal packing, critical for liquid crystal applications .
  • Purity Assessment : Combine gas chromatography (GC) with flame ionization detection (FID) or differential scanning calorimetry (DSC) to detect impurities (<1% threshold) .

Advanced Research Questions

Q. How can computational chemistry predict the mesomorphic behavior of this compound in liquid crystal systems, and how does this align with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s dipole moments, polarizability, and rotational barriers, which influence mesophase stability. Molecular dynamics (MD) simulations predict phase transitions (e.g., nematic-to-isotropic) by analyzing orientational order parameters. Experimental validation involves polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS) to compare simulated and observed textures/lattice parameters . Contradictions between theory and experiment often arise from solvent effects or force field inaccuracies, necessitating iterative refinement of computational models .

Q. What experimental designs are appropriate for assessing environmental persistence and bioaccumulation potential?

  • Methodological Answer : Adopt a tiered approach:
  • Laboratory Studies : Measure hydrolysis rate constants (pH 4–9, 25–50°C) and photodegradation half-lives under UV/visible light. Use OECD 307 guidelines for soil degradation studies.
  • Bioaccumulation Assays : Expose model organisms (e.g., Daphnia magna) to 14C^{14}\text{C}-labeled compound and quantify bioconcentration factors (BCF) via liquid scintillation counting.
  • Field Monitoring : Deploy passive samplers in aquatic systems to detect environmental residues. Pair with mass balance models (e.g., EQC Model) to predict regional distribution .

Q. How can contradictions in thermodynamic stability data across studies be resolved?

  • Methodological Answer : Conflicting data (e.g., melting points, ΔHfusion\Delta H_{\text{fusion}}) often stem from polymorphic forms or impurities. Resolve via:
  • Thermal Analysis : Perform DSC at controlled heating rates (1–10°C/min) to identify polymorph transitions.
  • Interlaboratory Calibration : Standardize protocols (e.g., ASTM E794) and use certified reference materials.
  • Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to aggregate data, accounting for methodological variability (e.g., solvent choice in calorimetry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.